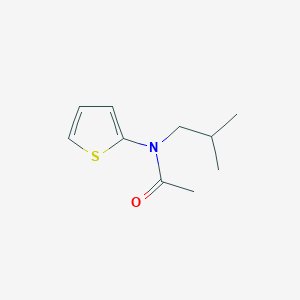
N-(2-Methylpropyl)-N-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylpropyl)-N-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C10H15NOS and its molecular weight is 197.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 197.08743528 g/mol and the complexity rating of the compound is 182. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-Methylpropyl)-N-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring, which is known to impart unique electronic properties and biological activities. The presence of the 2-methylpropyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiophene-based acetamides exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been tested against various microbial strains, showing effective inhibition. A study highlighted the antimicrobial efficacy of thiophene derivatives against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance their activity.
Antioxidant Properties
The antioxidant capacity of this compound has been investigated through various assays. For example, the ABTS assay demonstrated that thiophene-containing compounds possess significant free radical scavenging abilities, which are crucial for preventing oxidative stress-related damage in biological systems .
Anti-inflammatory Effects
Thiophene derivatives have also been studied for their anti-inflammatory properties. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a potential therapeutic role for this compound in treating inflammatory diseases .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in microbial metabolism or inflammatory processes.
- Receptor Modulation : It could interact with receptors that mediate cellular responses to inflammation or infection, influencing signaling pathways related to cell survival and proliferation.
Synthesis
The synthesis of this compound typically involves acylation reactions where thiophene derivatives are reacted with acetamide under controlled conditions. This process allows for the introduction of various substituents that can enhance biological activity.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on a series of thiophene-based acetamides demonstrated a significant reduction in bacterial growth at low concentrations (MIC values ranging from 6.25 µg/mL to 32 µg/mL) against pathogens such as E. coli and K. pneumoniae .
- Antioxidant Activity : In vitro assays revealed that certain thiophene derivatives exhibited antioxidant activities comparable to established antioxidants, indicating their potential use in formulations aimed at reducing oxidative stress .
- Inflammatory Response Modulation : Research indicated that compounds structurally related to this compound could significantly downregulate the expression of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli, highlighting their therapeutic potential in inflammatory diseases .
Propiedades
IUPAC Name |
N-(2-methylpropyl)-N-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-8(2)7-11(9(3)12)10-5-4-6-13-10/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEZMPKBLDLNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC=CS1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














